5-Bromo-2-(dimethylamino)benzoic acid
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Overview
Description
5-Bromo-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and dimethylamino groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)benzoic acid typically involves the bromination of 2-(dimethylamino)benzoic acid. The reaction is carried out by mixing 2-(dimethylamino)benzoic acid with bromine in the presence of a suitable catalyst and an organic solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions and equipment to handle larger quantities. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or amino groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(dimethylamino)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and dimethylamino groups play a crucial role in its reactivity and binding affinity to target molecules. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of a dimethylamino group.
2-Amino-5-bromobenzoic acid: Contains an amino group instead of a dimethylamino group.
5-Bromo-2-methylbenzoic acid: Has a methyl group instead of a dimethylamino group.
Uniqueness
5-Bromo-2-(dimethylamino)benzoic acid is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in synthetic chemistry and a valuable intermediate in pharmaceutical research.
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTXUPXHVXSDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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